Pentafluoroethylphosphonic Acid: A Technical Guide for Researchers

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Introduction

Pentafluoroethylphosphonic acid (C2H2F5O3P) is a synthetic organophosphorus compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its structure, featuring a fully fluorinated ethyl chain attached to a phosphonic acid moiety, imparts unique chemical and physical properties. While specific research on pentafluoroethylphosphonic acid is limited, its structural similarity to other short-chain perfluoroalkyl phosphonic acids (PFPAs) and fluorinated phosphonates suggests potential applications in materials science and as a subject of interest in environmental and toxicological studies. This guide provides a comprehensive overview of the known properties, analytical methodologies, and potential biological activities of pentafluoroethylphosphonic acid, drawing on data from closely related compounds to fill existing knowledge gaps.

Core Properties

Quantitative data for **pentafluoroethylphosphonic acid** is not extensively available in the literature. The following tables summarize known identifiers and predicted physicochemical properties, alongside experimental data for related short-chain per- and polyfluoroalkyl substances to provide context for researchers.

Table 1: Chemical Identifiers for Pentafluoroethylphosphonic Acid



| Identifier | Value | |
|-------------------|-----------------------------|--|
| CAS Number | 103305-01-7[1] | |
| Molecular Formula | C2H2F5O3P[1] | |
| Molecular Weight | 200.001 g/mol [1] | |
| Canonical SMILES | C(C(F)(F)P(=O)(O)O)(F)(F)F | |
| InChI Key | XLWUDBRTNPGWDQ-UHFFFAOYSA-N | |

Table 2: Predicted and Experimental Physicochemical Properties

| Property | Pentafluoroethylphosphon ic Acid (Predicted) | Related Compound (Experimental Value) |
|-------------------------|----------------------------------------------|------------------------------------------------------------------------------|
| XlogP | 0.3 | Not Available |
| рКа | Not Available | Perfluorooctanoic acid (PFOA): 3.8 ± 0.1 |
| Aqueous Solubility | Not Available | Not Available |
| Vapor Pressure | Not Available | Perfluorohexanoic acid (PFHxA): 264 Pa |
| Collision Cross Section | 125.4 Ų ([M-H] ⁻) | ((Perfluorooctyl)ethyl)phospho nic acid: 188.2 Ų ([M-H] ⁻)[2] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **pentafluoroethylphosphonic acid** is not readily available in the public domain. However, general methods for the synthesis of phosphonic acids and the hydrolysis of their esters are well-established.

General Synthesis of Alkylphosphonic Acids

A common route to alkylphosphonic acids is the Michaelis-Arbuzov reaction, followed by hydrolysis.



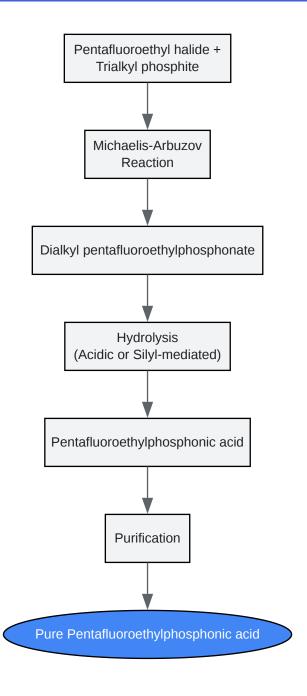




Experimental Protocol: Michaelis-Arbuzov Reaction and Hydrolysis (General)

- Reaction Setup: A trialkyl phosphite is reacted with a haloalkane (in this case, a pentafluoroethyl halide). The reaction is typically performed neat or in a high-boiling solvent.
- Heating: The reaction mixture is heated to initiate the rearrangement of the phosphite to a phosphonate ester. Reaction progress can be monitored by ³¹P NMR spectroscopy.
- Hydrolysis: The resulting dialkyl pentafluoroethylphosphonate is hydrolyzed to the corresponding phosphonic acid. This can be achieved under acidic or basic conditions.
 - Acidic Hydrolysis: The phosphonate ester is refluxed with a strong acid, such as concentrated hydrochloric acid.
 - Silyl-mediated Hydrolysis: A milder method involves the use of bromotrimethylsilane
 (TMSBr) followed by treatment with an alcohol or water.
- Purification: The final product, pentafluoroethylphosphonic acid, is purified by recrystallization or chromatography.





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A generalized workflow for the synthesis of **Pentafluoroethylphosphonic acid**.

Analytical Methodologies

The analysis of fluorinated phosphonates like **pentafluoroethylphosphonic acid** typically employs a combination of chromatographic and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR is a powerful tool for the structural elucidation and purity assessment of organophosphorus and fluorinated compounds.

- ³¹P NMR: Phosphorus-31 NMR provides a direct method for observing the phosphorus environment. Phosphonic acids typically exhibit a single resonance, and the chemical shift is sensitive to the surrounding substituents. Spectra are often recorded with proton decoupling.
 [3][4]
- 19F NMR: Fluorine-19 NMR is highly sensitive and offers a wide chemical shift range, making it ideal for analyzing fluorinated compounds. The spectrum of **pentafluoroethylphosphonic** acid would be expected to show distinct signals for the CF₃ and CF₂ groups, with characteristic coupling patterns.[5]
- ¹H NMR: Proton NMR can be used to observe the P-OH proton, although its chemical shift can be highly variable and dependent on concentration and solvent.

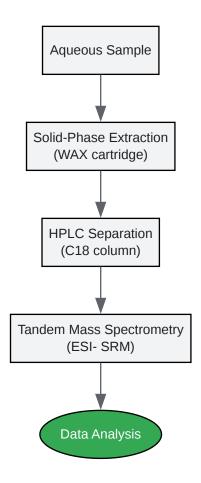
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the method of choice for the trace-level detection and quantification of PFAS in environmental and biological matrices.[6]

Experimental Protocol: LC-MS/MS Analysis of Short-Chain PFPAs (General)

- Sample Preparation: Aqueous samples may be subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. A weak anion exchange (WAX) SPE cartridge is often used for acidic PFAS.
- Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like ammonium acetate, is used to separate the analytes.
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in negative ion mode is typically used. The precursor ion (e.g., [M-H]⁻) is selected and fragmented, and specific product ions are monitored for quantification (Selected Reaction Monitoring - SRM).





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A typical workflow for the analysis of perfluoroalkyl phosphonic acids.

Biological Activity and Drug Development Potential

While no specific biological activities have been reported for **pentafluoroethylphosphonic acid**, the broader class of phosphonic acids has been extensively studied for their potential as enzyme inhibitors.

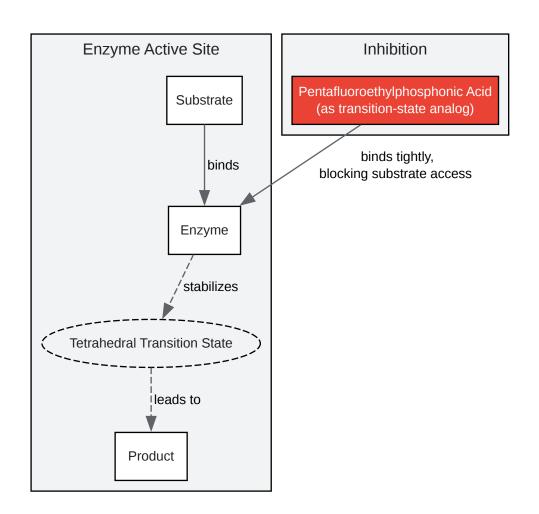
Phosphonates as Enzyme Inhibitors

Phosphonic acids are excellent mimics of the tetrahedral transition states of substrate hydrolysis, particularly for enzymes that process phosphate-containing substrates or peptides. [7] Their increased stability to hydrolysis compared to phosphate esters makes them attractive candidates for drug design.[7]

Potential Targets:



- Proteases: Phosphonate-containing peptide analogs can act as potent inhibitors of metalloproteases and serine proteases.
- Phosphatases: As stable mimics of phosphate, phosphonates can inhibit phosphatases involved in signaling pathways.
- Viral Enzymes: Phosphonate derivatives of nucleosides have been developed as antiviral agents that target viral DNA polymerases or reverse transcriptases.



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Hypothetical inhibition of an enzyme by **Pentafluoroethylphosphonic acid**.

Toxicology

Specific toxicological data for **pentafluoroethylphosphonic acid** are not available. However, as a short-chain PFAS, its potential for environmental persistence and bioaccumulation



warrants consideration. Short-chain PFAS are generally more water-soluble and less bioaccumulative than their long-chain counterparts.[8][9] Nevertheless, they are highly mobile in aquatic systems and can be persistent.[8] Studies on other short-chain perfluorinated acids have indicated potential for developmental toxicity and effects on the thyroid system.[10]

Conclusion

Pentafluoroethylphosphonic acid represents a molecule of interest at the intersection of organophosphorus and organofluorine chemistry. While specific experimental data on its properties and biological effects are currently lacking, this guide provides a framework for researchers by summarizing available information and drawing parallels with closely related compounds. Future research should focus on obtaining experimental data for its physicochemical properties, developing specific synthesis and analytical protocols, and investigating its potential biological and toxicological effects to fully characterize this compound and understand its potential applications and environmental impact.

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